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Compound of Interest

Compound Name: SNAP 5114

Cat. No.: B1229028

Audience: Researchers, scientists, and drug development professionals.

Core Tenets of SNAP-5114 Action

(S)-SNAP-5114 is a potent and selective inhibitor of the GABA transporter GAT-3, a key protein
responsible for the reuptake of the neurotransmitter y-aminobutyric acid (GABA) from the
synaptic cleft, primarily into astrocytes.[1][2] By blocking GAT-3, SNAP-5114 effectively
increases the extracellular concentration of GABA, thereby enhancing GABAergic
neurotransmission.[3][4] This enhanced inhibitory signaling underlies its observed
anticonvulsant and antinociceptive properties.[3][5] Recent structural biology studies have
provided a detailed view of its molecular mechanism, revealing it to be a noncompetitive
inhibitor that locks the transporter in an inward-facing conformation.[2]

Quantitative Data Summary

The inhibitory activity and selectivity of SNAP-5114 have been quantified across different
GABA transporter subtypes. The following tables summarize these key pharmacological
parameters.

Table 1: Inhibitory Potency (ICso) of (S)-SNAP-5114 at Cloned GABA Transporters
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Transporter )
Species ICs0 (UM) Reference(s)
Subtype
GAT-3 Human (hGAT-3) 5 [31[6]
GAT-2 Rat (rGAT-2) 21 [3][4][6]
GAT-1 Human (hGAT-1) 388 [3][4]
BGT-1 Not Specified =100 [6]

ICso0 values represent the concentration of SNAP-5114 required to inhibit 50% of the GABA
uptake activity mediated by the specific transporter.

Molecular Mechanism of Action

Recent advancements using cryo-electron microscopy (cryo-EM) have elucidated the structural
basis for SNAP-5114's inhibitory action on human GAT-3.[2]

Noncompetitive Inhibition: SNAP-5114 acts as a noncompetitive inhibitor.[2] It binds to the
central, orthosteric substrate-binding site of GAT-3, the same pocket that GABA normally
occupies. However, it does so by stabilizing the transporter in an inward-open conformation.[2]
This conformational lock prevents the transporter from cycling back to an outward-facing state
to bind and transport extracellular GABA, thus inhibiting the reuptake process.

Structural Basis for Selectivity: The selectivity of SNAP-5114 for GAT-3 over GAT-1 is attributed
to differences in the architecture of their respective binding pockets. GAT-3 possesses a larger
orthosteric pocket compared to GAT-1. This increased volume, along with specific amino acid
differences (such as residue E66 in GAT-3), accommodates the bulky methoxyphenyl moieties
of the SNAP-5114 molecule more favorably than the more constrained pocket of GAT-1.[2][7]

The following diagram illustrates the role of GAT-3 in GABA reuptake and how SNAP-5114
disrupts this process.

Caption: Mechanism of GAT-3 inhibition by SNAP-5114.

Experimental Protocols
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The mechanism of SNAP-5114 has been characterized using a variety of in vitro and in vivo
techniques.

This assay is fundamental for determining the potency (ICso) and mode of inhibition of
transporter ligands.

o Objective: To quantify the inhibition of GAT-3 mediated GABA uptake by SNAP-5114.
o Methodology:

o Cell Culture: Human Embryonic Kidney (HEK293) cells or similar cell lines are transiently
or stably transfected with the cDNA encoding the human GAT-3 transporter.

o Assay Preparation: Cells are plated in multi-well plates and grown to confluence.

o Inhibitor Pre-incubation: Cells are washed with a Krebs-Ringer-HEPES buffer. Increasing
concentrations of SNAP-5114 are then added to the wells and pre-incubated for a defined
period (e.g., 10-20 minutes) at room temperature or 37°C.[7]

o Uptake Initiation: The uptake reaction is initiated by adding a solution containing a fixed
concentration of radiolabeled [*H]-GABA.

o Uptake Termination: After a short incubation period (e.g., 1-10 minutes), the uptake is
rapidly terminated by washing the cells with ice-cold buffer to remove extracellular [3H]-
GABA.

o Quantification: Cells are lysed, and the intracellular radioactivity is measured using a
scintillation counter.

o Data Analysis: The amount of [*H]-GABA uptake is plotted against the concentration of
SNAP-5114. A dose-response curve is fitted to the data to calculate the ICso value. To
determine the mode of inhibition (noncompetitive), kinetic assays are performed by
measuring uptake at various GABA concentrations in the presence of a fixed
concentration of SNAP-5114.[7]

This technique measures the functional consequence of GAT inhibition on neuronal activity.
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o Objective: To measure changes in tonic GABAA receptor-mediated currents in neurons
following the application of SNAP-5114.

o Methodology:

o Slice Preparation: Acute brain slices (e.g., from the hippocampus or thalamus) are
prepared from rodents.

o Recording: A glass micropipette filled with an internal solution is used to form a high-
resistance seal with the membrane of a target neuron (e.g., a dentate granule cell). The
membrane patch is then ruptured to achieve the whole-cell configuration, allowing control
and measurement of the cell's membrane potential and currents.

o Baseline Measurement: A stable baseline holding current is recorded under voltage-clamp
mode. This current reflects the tonic activation of extrasynaptic GABAA receptors by
ambient GABA.[4]

o Drug Application: SNAP-5114 (e.g., 100 uM) is applied to the slice via the perfusion bath.
[1][4] Often, this is done after blocking the more dominant GAT-1 transporter with an
inhibitor like NNC-711 to unmask the contribution of GAT-3.[4]

o Effect Measurement: An outward shift in the holding current indicates an increase in the
activation of GABAA receptors (an inhibitory chloride influx), reflecting elevated
extracellular GABA levels.

o Confirmation: The GABAA receptor antagonist, picrotoxin, can be applied at the end of the
experiment to confirm that the observed change in current is indeed mediated by GABAA
receptors.[4]

The following diagram outlines the workflow for assessing the impact of SNAP-5114 on tonic
GABAergic currents.

Prepare Acute Establish Whole-Cell Record Baseline
Brain Slices Patch-Clamp Recording Tonic Current
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Click to download full resolution via product page

Caption: Workflow for electrophysiological analysis of SNAP-5114.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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